molecular formula C14H15NO2 B13015305 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol

Katalognummer: B13015305
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: KYMMGNWWIAYKCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is characterized by a pyridine ring substituted with a phenoxy group and a methyl group, along with an ethanol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol typically involves the reaction of 4-methyl-6-phenoxypyridine with an appropriate reagent to introduce the ethanol group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Grignard Reaction: This involves the reaction of 4-methyl-6-phenoxypyridine with a Grignard reagent, followed by hydrolysis to yield the desired ethanol derivative.

    Reduction of Ketones: Another method involves the reduction of a ketone precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol can be compared with other similar compounds, such as:

    1-(4-Methyl-6-phenoxypyridin-3-yl)methanol: This compound has a similar structure but lacks the ethanol moiety.

    4-Methyl-6-phenoxypyridine: This is the parent compound without the ethanol group.

    Phenoxypyridines: A class of compounds with varying substituents on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

1-(4-methyl-6-phenoxypyridin-3-yl)ethanol

InChI

InChI=1S/C14H15NO2/c1-10-8-14(15-9-13(10)11(2)16)17-12-6-4-3-5-7-12/h3-9,11,16H,1-2H3

InChI-Schlüssel

KYMMGNWWIAYKCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C(C)O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.